5‑Ethyl vs. 5‑Methyl Substitution: Divergent Lipophilicity (LogP) and Polar Surface Area Impact Drug‑Likeness
The 5‑ethyl substituent on the 1,2,4‑oxadiazole core confers a calculated XLogP3 value of 2.5 and a topological polar surface area (TPSA) of 84.7 Ų [REFS‑1]. In contrast, the 5‑methyl analog (5‑methyl‑3‑(3‑nitrophenyl)‑1,2,4‑oxadiazole) possesses a different molecular weight and a predicted lower lipophilicity (LogP values for 5‑alkyl‑1,2,4‑oxadiazoles decrease with shorter alkyl chains) [REFS‑2]. These numerical differences directly influence membrane permeability and solubility—key determinants of oral bioavailability. While direct comparative IC₅₀ data are not yet published for this exact compound pair, the 5‑ethyl homolog has demonstrated measurable antiproliferative activity against A549 lung cancer cells (IC₅₀ = 2.96 μM) and HeLa cervical cancer cells (IC₅₀ = 3.91 μM) in cell‑based assays [REFS‑3], establishing a quantitative baseline for this specific substitution pattern.
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.5; TPSA = 84.7 Ų |
| Comparator Or Baseline | 5‑Methyl‑3‑(3‑nitrophenyl)‑1,2,4‑oxadiazole (predicted lower LogP; exact XLogP3 not reported) |
| Quantified Difference | Not directly quantifiable due to lack of reported XLogP3 for comparator; difference inferred from alkyl chain length. |
| Conditions | Computed using standard cheminformatics methods (ChemSrc, Kuujia databases) |
Why This Matters
Selecting the 5‑ethyl over the 5‑methyl homolog alters the compound’s permeability and solubility profile, which can be decisive for achieving desired pharmacokinetic properties in early‑stage drug discovery.
- [1] ChemSrc. 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole – XLogP3 = 2.5, TPSA = 84.7 Ų. View Source
- [2] ChemSrc. 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 25283-98-1) – Molecular Formula C₉H₇N₃O₃, MW 205.17 Da. View Source
